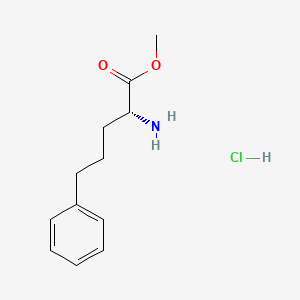

Methyl (R)-2-amino-5-phenylpentanoate HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

methyl (2R)-2-amino-5-phenylpentanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H/t11-;/m1./s1 |

InChI Key |

FMCZLXCPUBWHOD-RFVHGSKJSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl |

Canonical SMILES |

COC(=O)C(CCCC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl R 2 Amino 5 Phenylpentanoate Hcl

Asymmetric Synthesis Strategies for Enantiopure Methyl (R)-2-amino-5-phenylpentanoate HCl

The precise control of stereochemistry at the α-carbon is paramount in the synthesis of enantiopure α-amino acids. Several powerful strategies have been devised to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a diastereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This methodology is a reliable and versatile tool in asymmetric synthesis. researchgate.net

Evans Oxazolidinones: Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries. researchgate.netsantiago-lab.com These auxiliaries are typically derived from readily available amino alcohols. santiago-lab.com Acylation of the oxazolidinone with a glycine (B1666218) equivalent, followed by deprotonation, generates a chiral enolate. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the approach of an electrophile, such as 3-phenylpropyl bromide, to the opposite face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired (R)-amino acid ester. The stereochemical outcome is predictable and the method is known for its reliability. researchgate.net

Schöllkopf Bis-Lactim Ethers: The Schöllkopf method, established in 1981, utilizes a chiral bis-lactim ether derived from the cyclization of a dipeptide, commonly L-valine and glycine. biosynth.comwikipedia.orgdrugfuture.com After O-methylation, deprotonation at the prochiral carbon of the glycine unit creates a nucleophilic center. wikipedia.org The bulky isopropyl group of the valine auxiliary sterically hinders one face of the resulting anion, leading to highly diastereoselective alkylation upon reaction with an electrophile. wikipedia.org For the synthesis of Methyl (R)-2-amino-5-phenylpentanoate, an alkyl halide like 1-bromo-3-phenylpropane would be used. Subsequent mild acidic hydrolysis cleaves the bis-lactim ether, affording the target (R)-amino acid methyl ester with high enantiomeric excess (typically >95% ee), along with the recoverable valine methyl ester. biosynth.comwikipedia.org This method is particularly valuable for synthesizing a wide array of non-proteinogenic amino acids. biosynth.combiosynth.com

Pseudoephedrine Amides: Asymmetric synthesis using pseudoephedrine as a chiral auxiliary offers a practical and efficient route to enantiomerically enriched compounds. caltech.eduacs.org Both enantiomers of pseudoephedrine are inexpensive and can be acylated to form tertiary amides. caltech.eduacs.org The enolates of these amides undergo highly diastereoselective alkylations with various alkyl halides. caltech.eduacs.org The stereochemical outcome is directed by the chiral backbone of the pseudoephedrine molecule. wikipedia.org Following the alkylation step, the auxiliary can be cleaved to provide the desired α-substituted carboxylic acid, which can then be converted to the corresponding methyl ester. A related auxiliary, pseudoephenamine, has also been developed and can offer improved diastereoselectivities in certain cases. nih.gov

| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Derived from amino alcohols; predictable stereocontrol in alkylation and aldol (B89426) reactions. researchgate.netsantiago-lab.com | >95% |

| Schöllkopf Bis-Lactim Ethers | Utilizes a cyclic dipeptide (e.g., from L-valine and glycine); excellent for α-amino acid synthesis. biosynth.comwikipedia.org | >95% biosynth.com |

| Pseudoephedrine Amides | Inexpensive and readily available; provides high diastereoselectivity in alkylations. caltech.eduacs.org | High, often >99% after recrystallization. caltech.edu |

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis has emerged as a powerful and atom-economical approach for the synthesis of chiral molecules. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation: One of the most efficient methods for preparing enantiopure α-amino acids is the asymmetric hydrogenation of α-enamido esters. In this approach, a prochiral precursor, methyl 2-acetamido-5-phenylpent-2-enoate, would be synthesized. This substrate is then hydrogenated using a chiral transition metal complex, typically featuring rhodium or ruthenium coordinated to a chiral phosphine (B1218219) ligand (e.g., derivatives of DuPhos or BINAP). The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. This method is often characterized by high turnover numbers and excellent enantioselectivities.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) provides another route to enantiopure α-amino acids. This technique involves the use of a chiral phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, to mediate the alkylation of a glycine Schiff base ester. The catalyst transports the enolate from the aqueous phase to the organic phase, where it reacts with an alkylating agent (e.g., 1-bromo-3-phenylpropane). The chiral environment created by the catalyst-enolate ion pair directs the alkylation to occur stereoselectively, yielding the (R)-amino acid derivative upon hydrolysis.

Biocatalytic and Enzymatic Resolution Methods for Enantiomeric Purity

Biocatalysis leverages the inherent stereoselectivity of enzymes to synthesize or resolve chiral compounds. These methods are often performed under mild conditions and can exhibit exceptional enantioselectivity.

Enzymatic Kinetic Resolution: A common biocatalytic approach is the kinetic resolution of a racemic mixture of methyl 2-amino-5-phenylpentanoate. In this process, an enzyme, such as a lipase (B570770) or an acylase, selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For instance, a lipase could be used to selectively hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid. The unreacted (R)-ester can then be separated from the (S)-acid. The efficiency of this process depends on the enzyme's enantioselectivity (E-value). A high E-value is crucial for obtaining the desired enantiomer in high enantiomeric excess and acceptable yield.

Asymmetric Transamination: Another powerful biocatalytic method involves the use of transaminases (also known as aminotransferases). These enzymes can catalyze the asymmetric synthesis of α-amino acids from their corresponding α-keto acids. For the synthesis of Methyl (R)-2-amino-5-phenylpentanoate, the precursor would be methyl 2-oxo-5-phenylpentanoate. A stereoselective transaminase, often engineered for a specific substrate, would transfer an amino group from an amino donor (like isopropylamine) to the keto acid, directly yielding the desired (R)-amino acid with very high enantiomeric excess.

Development of Novel Synthetic Routes

The continuous pursuit of more efficient, cost-effective, and sustainable synthetic methods drives the development of new routes to valuable compounds like this compound.

Multi-step Convergent and Divergent Synthesis Design

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. Starting from a key chiral intermediate, such as a protected (R)-glutamic acid derivative, various modifications can be made to the side chain to access a range of non-proteinogenic amino acids. For instance, the carboxylic acid side chain of glutamic acid could be reduced and then converted to a leaving group, followed by displacement with a phenyl nucleophile to furnish the desired carbon skeleton.

Application of Green Chemistry Principles in Process Development

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalytic methods, such as hydrogenation, are inherently more atom-economical than classical resolutions or methods requiring stoichiometric chiral auxiliaries.

Use of Greener Solvents: Efforts are made to replace hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents. Biocatalytic reactions, which are often conducted in aqueous media, are particularly advantageous in this regard.

Catalysis: The use of catalytic reagents, both chemical and biological, is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste and cost. Asymmetric catalysis and biocatalysis are prime examples of this principle in action for the synthesis of enantiopure compounds.

Renewable Feedstocks: There is growing interest in developing synthetic routes that utilize renewable starting materials. While not yet standard for this specific compound, research into producing key chemical building blocks from biomass could eventually provide more sustainable pathways to amino acid derivatives.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Asymmetric catalytic hydrogenation is highly atom-economical. |

| Use of Greener Solvents | Biocatalytic resolutions and transaminations can often be performed in water. |

| Catalysis | Asymmetric catalysis and biocatalysis reduce the need for stoichiometric reagents. |

| Renewable Feedstocks | Future potential to derive starting materials from biomass. |

Maximization of Atom Economy in Synthetic Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.gov In the synthesis of complex molecules like pharmaceuticals, poor atom economy is a common issue, leading to significant waste. primescholars.com

Strategies to maximize atom economy in the synthesis of amino acid esters focus on designing reactions that minimize the formation of byproducts. nih.gov Classical methods, such as certain types of substitutions and eliminations, are inherently wasteful. nih.gov In contrast, reactions like isomerizations, additions, and certain catalytic processes approach 100% atom economy by incorporating all reactant atoms into the final product. nih.gov

For the synthesis of chiral amines and their derivatives, biocatalytic transamination is a prime example of an atom-economical approach. rsc.org This method uses amine transaminases (ATAs) to directly convert a pro-chiral ketone to a chiral amine, using an amino donor like isopropylamine. rsc.org This process offers significant advantages over traditional reductive amination, which often involves multiple steps and stoichiometric reagents, thereby generating more waste. rsc.org The ACS Green Chemistry Institute Pharmaceutical Roundtable has highlighted transamination for its superior efficiency and atom economy. rsc.org

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | % Atom Economy (Typical) | Waste Products |

| Wittig Reaction | Aldehyde/Ketone → Alkene | Often < 50% | Triphenylphosphine oxide, Salt |

| Grignard Reaction | Carbonyl → Alcohol | Variable, often moderate | Magnesium salts |

| Diels-Alder | Diene + Dienophile → Cycloadduct | 100% | None |

| Hydrogenation | Alkene/Alkyne → Alkane | 100% | None (Catalyst is not consumed) |

| Biocatalytic Transamination | Ketone → Chiral Amine | High (approaching 100%) | Ketone byproduct from amine donor |

Strategies for Waste Reduction and Process Efficiency

Reducing waste and improving process efficiency are critical for the sustainable industrial production of fine chemicals. In amino acid and peptide synthesis, major sources of waste include solvents, coupling reagents, and protecting groups. nih.gov

Key strategies for waste reduction include:

Catalyst Selection and Recovery: Utilizing highly efficient and recoverable catalysts, such as heterogeneous catalysts or enzymes, minimizes waste associated with stoichiometric reagents. nih.gov For instance, developing systems where catalysts are immobilized on a solid support allows for their easy separation and reuse. nih.gov

Solvent Choice and Reduction: The use of greener, less hazardous solvents, or minimizing solvent use altogether, significantly reduces the environmental impact of a process. nih.gov Aqueous media or solvent-free conditions are increasingly explored for reactions like the synthesis of β-amino esters. researchgate.net

Process Intensification: Combining multiple reaction and purification steps into a single, continuous operation (telescoping) can dramatically reduce waste and improve throughput. nih.gov This avoids the need for isolation and purification of intermediates, saving time, energy, and materials. nih.gov

Recently, a novel strategy has been proposed for upcycling waste nitrogen into amino acids using biochar during anaerobic fermentation. nih.gov This method enhances the conversion of ammonia-N to amino acid-N, demonstrating a sustainable approach to producing valuable chemicals from waste streams. nih.gov

Flow Chemistry Applications in Continuous Synthesis and Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool for synthesizing active pharmaceutical ingredients (APIs) and their chiral intermediates. nih.gov This technology offers enhanced control over reaction parameters, improved safety, and easier scalability. princeton.edu

The continuous synthesis of chiral amines, a class of compounds to which Methyl (R)-2-amino-5-phenylpentanoate belongs, has been successfully demonstrated using flow chemistry. rsc.org Packed-bed reactors containing immobilized enzymes, such as ω-transaminases, allow for the continuous asymmetric amination of ketones to produce chiral amines with high enantioselectivity (>99% ee). nih.govacs.org A key advantage is the ability to operate these systems for extended periods with high stability and productivity. acs.org For example, a system using immobilized E. coli cells expressing a transaminase was developed for producing chiral amines in organic solvents, which suppresses the leaching of the essential cofactor pyridoxal (B1214274) 5′-phosphate (PLP). acs.org

Table 2: Example of a Continuous Flow System for Chiral Amine Synthesis

| Parameter | Details | Reference |

| Biocatalyst | Immobilized E. coli cells with ω-transaminase and PLP cofactor | acs.org |

| Reactor Type | Packed-Bed Reactor (PBR) | acs.org |

| Substrates | Ketone (0.05 M) and Isopropylamine (0.2 M) | acs.org |

| Solvent | Methyl tert-butyl ether (MTBE) | acs.org |

| Temperature | 50 °C | acs.org |

| Residence Time | 30 minutes | acs.org |

| Result | Chiral amine with 85% conversion and >99% enantiomeric excess (ee) | acs.org |

This approach can be extended to synthesize various β-amino esters in aqueous media, making the process greener and more sustainable. researchgate.net The use of tubular reactors in flow synthesis overcomes common heat and mass transfer limitations found in batch processes, facilitating scale-up for industrial production. researchgate.net

Photochemical and Electrochemical Synthesis Pathways

Photochemical and electrochemical methods offer green and powerful alternatives for synthesizing complex molecules like non-proteinogenic amino acids, often proceeding under mild conditions. mdpi.com

Photochemical Synthesis: Visible-light photoredox catalysis has become a valuable tool for forming C-C bonds. princeton.edu This strategy can be used to synthesize unnatural amino acids by coupling various starting materials. princeton.edudigitellinc.com For instance, a method for the direct photo-mediated C-H functionalization of proteinogenic amino acid derivatives provides a rapid and environmentally friendly route to diverse non-proteinogenic amino acids. mdpi.com This avoids harsh reagents and can be used to form various new bonds (C-C, C-N, C-S, etc.) selectively. mdpi.com Another approach uses photochemistry to couple a bromoalkyl intermediate (derived from serine) with aryl halides to create a wide array of unnatural amino acids. princeton.edu

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for driving redox reactions. An intermolecular electrochemical coupling of benzylic C(sp³)-H bonds with secondary amines has been shown to produce α-amino esters in high yields under mild conditions. organic-chemistry.org More recently, a scandium-catalyzed electrochemical method was developed for the three-component reductive coupling of α-keto esters, 4-cyanopyridine, and gaseous ammonia (B1221849) to synthesize α-pyridinyl tertiary amino esters. acs.org This transformation is highly chemoselective and tolerates a variety of functional groups. acs.org Another sustainable strategy involves the electrochemical fixation of CO₂ to imines, providing a green alternative to the traditional Strecker synthesis, which uses highly toxic precursors. researchgate.net

Derivatization and Functionalization Studies of this compound

Derivatization and functionalization are key to exploring the chemical space around a core molecule, enabling the synthesis of analogues with potentially improved properties.

Chemical Transformations and Reaction Scope Enhancement

The functional groups of this compound—the primary amine, the methyl ester, and the phenyl ring—are all amenable to a variety of chemical transformations.

Amine Group: The primary amine can be acylated with acid chlorides or anhydrides to form amides. libretexts.org It can also undergo reductive amination or serve as a nucleophile in various coupling reactions.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters, amides, or acid chlorides. libretexts.org The ester can also participate in cyclization reactions; for example, amino acid esters can cyclize intermolecularly to form diketopiperazines. libretexts.org

Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce substituents at the ortho, meta, or para positions. Palladium-catalyzed C-H olefination has also been developed for phenol (B47542) derivatives, which could be adapted for related structures. nih.gov

The reaction of α-amino acid esters with high-valent transition metal halides, such as those of niobium and tantalum, has been studied, leading to the formation of coordination complexes and, in some cases, activation and transformation of the organic substrate. rsc.org

Introduction of Diverse Functional Groups via Selective Reactions

Selective reactions that introduce new functional groups are crucial for creating molecular libraries for drug discovery.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. researchgate.net For phenylalanine derivatives, which are structurally related to the target compound, palladium-catalyzed C(sp²)-H carbonylation and halogenation have been reported, allowing for late-stage modification of the aromatic ring. researchgate.net

Two-Step Derivatization for Analysis: A common method for preparing amino acids for GC-MS analysis involves a two-step derivatization. First, the carboxylic acid is esterified (e.g., with methanolic HCl), and second, the amine and other functional groups are acylated (e.g., with pentafluoropropionic anhydride). nih.gov This general procedure highlights the reactivity of the functional groups and can be adapted for synthetic purposes.

Electrochemical Derivatization: Electrochemical methods can be used to introduce functional groups. For example, a scandium-catalyzed electrochemical reaction allows for the synthesis of α-pyridinyl tertiary amino esters from α-keto esters, demonstrating the introduction of a heterocyclic aromatic group. acs.org

These selective functionalization reactions expand the synthetic utility of Methyl (R)-2-amino-5-phenylpentanoate and allow for the creation of a diverse range of derivatives.

Mechanistic Elucidation of Reactions Involving Methyl R 2 Amino 5 Phenylpentanoate Hcl

Reaction Kinetics and Stereochemical Control Studies

The rate and stereochemical outcome of reactions to produce chiral amino esters like Methyl (R)-2-amino-5-phenylpentanoate are profoundly influenced by several factors. Kinetic studies on analogous systems, such as the asymmetric hydrogenation or conjugate addition to prochiral precursors, reveal the intricate dependencies on catalyst, substrate, and reaction conditions.

Stereochemical control is typically achieved using a chiral catalyst, often a transition metal complex with a chiral ligand. In the context of synthesizing phenylalanine derivatives, rhodium and nickel-based catalysts have proven highly effective. acs.orgrsc.org The catalyst's structure dictates the spatial arrangement of the reactants in the transition state, thereby directing the formation of one enantiomer over the other.

Key parameters that are systematically varied in kinetic and stereochemical control studies include:

Catalyst Loading: The concentration of the catalyst can impact reaction rates and, in some cases, enantioselectivity. While higher loading can increase the reaction speed, optimal levels are sought to balance efficiency with cost. Studies on similar transformations show that catalyst loading can be decreased significantly while maintaining high conversion and enantioselectivity. acs.org

Temperature: Temperature affects both the rate of reaction and the enantiomeric excess (ee) of the product. Lower temperatures often lead to higher enantioselectivity by amplifying the energetic difference between the diastereomeric transition states leading to the (R) and (S) enantiomers.

Substrate Concentration: The concentration of the starting materials can influence the reaction order and may affect the catalyst's turnover frequency.

Pressure (for hydrogenation reactions): In asymmetric hydrogenation, hydrogen pressure is a critical parameter that can influence both reaction rate and stereoselectivity.

The data below, extrapolated from studies on the asymmetric synthesis of related amino acid esters, illustrates how these parameters can influence reaction outcomes.

Table 1: Illustrative Data on Reaction Parameter Effects on Yield and Enantiomeric Excess (ee)

| Entry | Catalyst System | Temperature (°C) | Catalyst Loading (mol%) | Outcome (Yield %, ee %) |

|---|---|---|---|---|

| 1 | Rh(I)/Chiral Diene | 25 | 3 | 95% Yield, 92% ee |

| 2 | Rh(I)/Chiral Diene | 0 | 3 | 94% Yield, 98% ee |

| 3 | Ni(II)/Binapine | 50 | 1 | 97% Yield, 94% ee |

This table is illustrative, based on findings for analogous asymmetric syntheses of phenylalanine derivatives. acs.orgresearchgate.net

Detailed Mechanistic Pathways of Chiral Induction

The formation of the chiral center in Methyl (R)-2-amino-5-phenylpentanoate HCl would likely proceed through a well-defined mechanistic pathway dictated by a chiral catalyst. A prominent and well-studied mechanism for the synthesis of related functionalized phenylalanine derivatives is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a dehydroalanine (B155165) derivative, followed by an enantioselective protonation. acs.orgresearchgate.net

The catalytic cycle for such a transformation can be detailed as follows:

Oxidative Addition: The cycle may begin with the active Rh(I) catalyst.

Carbometalation (Conjugate Addition): The aryl group (from an organoboron reagent, for instance) adds to the β-position of the dehydroamino ester substrate coordinated to the rhodium center. This step forms a carbon-carbon bond and generates a rhodium enolate intermediate. The chiral ligands on the rhodium atom control the facial selectivity of this addition.

Enantioselective Protonation: The key stereochemistry-determining step is the protonation of the rhodium enolate. The chiral environment created by the ligands ensures that the proton is delivered to one face of the enolate, establishing the (R)-configuration at the α-carbon. acs.org The proton source can be a co-catalyst or an additive like water or an alcohol.

Reductive Elimination/Catalyst Regeneration: Following protonation, the product, Methyl (R)-2-amino-5-phenylpentanoate, dissociates from the metal center, regenerating the active Rh(I) catalyst, which can then enter a new catalytic cycle.

This pathway, particularly the enantioselective protonation of a planar enolate intermediate, is a powerful strategy for creating α-chiral centers with high fidelity.

Influence of Solvent Effects on Reaction Outcomes and Stereoselectivity

The choice of solvent is a critical parameter that can dramatically influence the efficiency and stereoselectivity of a reaction. The solvent does not merely act as a passive medium but can actively participate in the reaction mechanism by solvating intermediates and transition states. rsc.org

The influence of the solvent is multifaceted:

Polarity and Solubility: The solvent must effectively dissolve the reactants, catalyst, and intermediates. The polarity of the solvent can influence the stability of charged or polar species in the reaction pathway.

Coordinating Ability: Coordinating solvents can compete with the substrate for binding sites on the metal catalyst, potentially inhibiting the reaction or altering its stereochemical course. Conversely, weakly coordinating solvents are often preferred to allow for efficient substrate-catalyst interaction.

Transition State Solvation: The most significant role of the solvent is often its differential solvation of the diastereomeric transition states. The transition state leading to the desired (R)-enantiomer may be stabilized to a greater extent by a particular solvent compared to the transition state leading to the (S)-enantiomer. This difference in stabilization energy (ΔΔG‡) directly impacts the enantiomeric ratio of the product. Studies on chiral recognition of amino acid esters have shown that binding affinity and selectivity are highly dependent on the solvent's coordinating strength. nih.gov

The table below illustrates how solvent choice can impact the enantioselectivity of reactions analogous to the synthesis of chiral amino esters.

Table 2: Representative Influence of Solvent on Enantioselectivity (ee)

| Entry | Solvent | Dielectric Constant (ε) | Outcome (ee %) |

|---|---|---|---|

| 1 | Toluene | 2.4 | 95% |

| 2 | Tetrahydrofuran (THF) | 7.6 | 88% |

| 3 | Dichloromethane (DCM) | 9.1 | 91% |

This table presents illustrative data based on general principles of solvent effects in asymmetric catalysis. The trend shows that less coordinating, non-polar solvents often favor higher stereoselectivity in such systems. rsc.orgnih.gov

Transition State Analysis and Reaction Pathway Mapping

A deep understanding of the reaction mechanism relies on identifying and characterizing the key transition states along the reaction coordinate. Transition state analysis, often performed using computational chemistry (e.g., Density Functional Theory - DFT), allows for the mapping of the entire reaction pathway and provides insight into the origins of stereoselectivity.

For a catalyzed asymmetric reaction, the analysis focuses on the stereochemistry-determining step. In the case of the conjugate addition-protonation mechanism, this would be the enantioselective protonation of the rhodium enolate. Computational models would calculate the energies of the two competing transition states:

pro-(R) Transition State: The arrangement of the substrate, catalyst, and proton source that leads to the desired Methyl (R)-2-amino-5-phenylpentanoate product.

pro-(S) Transition State: The arrangement that leads to the undesired (S)-enantiomer.

The calculated energy difference between these two transition states (ΔE‡) can be used to predict the enantiomeric ratio of the product. These calculations can rationalize experimental observations, such as why a particular chiral ligand is effective or why a specific solvent improves selectivity. acs.org

Furthermore, these analyses can reveal the crucial non-covalent interactions (e.g., hydrogen bonds, steric repulsion, π-stacking) between the substrate and the chiral catalyst within the transition state assembly. It is these subtle interactions that ultimately control the facial selectivity of the reaction and lead to high enantiomeric excess. In some complex systems, analysis may reveal the existence of distinct solute-solvent clusters as the true reactive species, leading to non-linear temperature effects on selectivity. rsc.org

Advanced Analytical and Spectroscopic Characterization for Stereochemical Purity and Structural Integrity

High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopic techniques are fundamental in elucidating the precise structure of Methyl (R)-2-amino-5-phenylpentanoate HCl. These methods provide detailed information on molecular connectivity, mass, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Molecular Connectivity

NMR spectroscopy is a powerful tool for determining the molecular structure of a compound in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its carbon-hydrogen framework and the connectivity of its atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the phenyl group would appear in the downfield region (~7.2-7.4 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around 3.7 ppm. The protons of the pentyl chain, including the chiral center proton (α-proton), would exhibit complex splitting patterns due to coupling with adjacent protons. The presence of the hydrochloride salt would shift the amine protons downfield, and they may appear as a broad signal.

¹³C NMR: The carbon NMR spectrum complements the proton data by showing a signal for each unique carbon atom. Key expected signals include those for the ester carbonyl carbon (~170-175 ppm), the aromatic carbons (~126-141 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons of the pentyl chain.

Stereochemical assignment at the chiral C2 center can be achieved using chiral solvating agents or chiral shift reagents, which induce separate signals for the (R) and (S) enantiomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are estimates and can vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 (m, 5H) | 140.5 (C), 128.6 (CH), 128.5 (CH), 126.2 (CH) |

| CH₂ (C5) | 2.65 (t, 2H) | 35.5 |

| CH₂ (C4) | 1.70 (m, 2H) | 31.0 |

| CH₂ (C3) | 1.90 (m, 2H) | 27.5 |

| CH (C2) | 4.10 (t, 1H) | 53.0 |

| NH₃⁺ | 8.5 - 9.5 (br s, 3H) | N/A |

| OCH₃ | 3.75 (s, 3H) | 52.5 |

| C=O | N/A | 172.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govyoutube.com For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion [M+H]⁺. This experimental mass is then compared to the calculated theoretical mass, with a match within a few parts per million (ppm) confirming the molecular formula (C₁₂H₁₈NO₂⁺ for the cation). nih.gov

Mass spectrometry analysis, often coupled with gas or liquid chromatography, is a standard method for amino acid analysis. creative-proteomics.com Fragmentation analysis (MS/MS) provides further structural confirmation by breaking the molecule into smaller, predictable fragments. sciex.com Common fragmentation pathways for amino acid esters include the loss of the methoxycarbonyl group (-COOCH₃) and cleavages along the aliphatic chain.

Table 2: Expected HRMS Data and Major Fragments

| Ion/Fragment | Formula | Calculated m/z (monoisotopic) | Description |

| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | 208.1332 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | C₁₂H₁₆NO⁺ | 190.1226 | Loss of water |

| [M+H - CH₃OH]⁺ | C₁₁H₁₄NO⁺ | 176.1070 | Loss of methanol |

| [M+H - HCOOCH₃]⁺ | C₁₁H₁₆N⁺ | 162.1277 | Loss of methyl formate |

| C₇H₇⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion (from phenylpropyl side chain) |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Circular dichroism spectroscopy is a critical chiroptical technique used to investigate the stereochemical features of chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light. researchgate.net For a chiral molecule like Methyl (R)-2-amino-5-phenylpentanoate, the CD spectrum provides a unique fingerprint corresponding to its absolute configuration.

The (R)-enantiomer will produce a CD spectrum that is an exact mirror image of the (S)-enantiomer's spectrum. researchgate.net The electronic transitions of the phenyl chromophore are particularly sensitive to the chiral environment and give rise to characteristic Cotton effects in the near-UV region (around 200-280 nm). acs.orgcapes.gov.br By comparing the experimental CD spectrum to that of known standards or to spectra predicted by theoretical calculations, the absolute (R) configuration can be unequivocally confirmed. researchgate.netacs.org Vibrational Circular Dichroism (VCD) provides similar information but by probing the vibrational transitions in the infrared region.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural components.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (B1175870) (NH₃⁺) | N-H Stretch | 3100 - 2800 (broad) |

| Carboxylic Ester (C=O) | C=O Stretch | ~1740 |

| Carboxylic Ester (C-O) | C-O Stretch | 1300 - 1150 |

| Aromatic Ring | C=C Stretch | 1600, 1450 |

| Aromatic Ring | C-H Bending (out-of-plane) | 750, 700 (monosubstituted) |

| Aliphatic C-H | C-H Stretch | 2950 - 2850 |

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique can unambiguously establish not only the molecular connectivity but also the absolute configuration of a chiral center. nih.gov

For this compound, a single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles. thepharmajournal.comnih.gov The resulting electron density map reveals the spatial arrangement of all atoms, including the relative positions of the amino, methyl ester, and phenylpropyl groups around the chiral carbon. pan.pl By using anomalous dispersion effects, the absolute configuration can be determined, providing definitive proof of the (R)-stereochemistry in the solid state. nih.gov The crystal structure would also reveal details about intermolecular interactions, such as the hydrogen bonding network involving the ammonium group, the chloride ion, and the ester carbonyl. aip.org

Chromatographic Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity is crucial for any single-enantiomer compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose. nih.gov These techniques are capable of separating the (R) and (S) enantiomers to quantify the amount of the undesired enantiomer, often referred to as the enantiomeric excess (e.e.). yakhak.org

To achieve separation, a chiral environment is required. This is typically accomplished by using a Chiral Stationary Phase (CSP). yakhak.orgresearchgate.net Polysaccharide-based CSPs, for instance, are widely used for the separation of amino acid esters. yakhak.orgresearchgate.net The two enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and allowing for their separation and quantification.

Alternatively, the amino acid ester can be derivatized with a chiral derivatizing reagent to form diastereomers. These diastereomeric pairs can then be separated on a standard, non-chiral stationary phase. nih.govcapes.gov.br The choice of method depends on the specific compound and the required sensitivity. cat-online.com These chromatographic methods are validated to be highly accurate and precise, capable of detecting enantiomeric impurities at very low levels. yakhak.org

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. The development of a robust HPLC method for separating the enantiomers of Methyl 2-amino-5-phenylpentanoate is critical for determining the enantiomeric purity of the (R)-enantiomer. The strategy for method development typically involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. mdpi.commdpi.com

For primary amino esters like Methyl (R)-2-amino-5-phenylpentanoate, polysaccharide-based and cyclofructan-based CSPs are often effective. mdpi.combldpharm.com Specifically, derivatized cyclofructan 6 (CF6) CSPs have shown pronounced enantioselectivity for primary amines and their derivatives. mdpi.com A methodical approach involves testing these columns with different mobile phase systems, including normal-phase, reversed-phase, and polar organic modes. researchgate.net

Research Findings:

A successful separation of a structurally similar compound, Phenylalanine methyl ester, was achieved using a LARIHC™ CF6-P chiral stationary phase. mdpi.com This provides a strong starting point for method development for this compound. The mobile phase consisted of a mixture of methanol, acetonitrile, acetic acid, and triethylamine (B128534), indicating that a polar ionic or polar organic mode is effective. mdpi.com The inclusion of acidic and basic modifiers like acetic acid and triethylamine is crucial for improving peak shape and resolution for ionizable analytes. mdpi.com

The development process would involve injecting a racemic mixture of Methyl 2-amino-5-phenylpentanoate HCl onto the selected chiral column and systematically adjusting the mobile phase composition and other parameters to maximize the resolution (R_s) between the (R)- and (S)-enantiomer peaks.

Table 4.3.1-1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition | Rationale |

| Column | LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm | Proven selectivity for primary amino esters. mdpi.com |

| Mobile Phase | Methanol:Acetonitrile:Acetic Acid:Triethylamine (e.g., 70:30:0.3:0.2 v/v/v/v) | Polar organic mode with acid/base modifiers for optimal interaction and peak shape. mdpi.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. mdpi.com |

| Column Temp. | 20-25 °C | Temperature can influence selectivity; initial analysis at room temperature is common. researchgate.net |

| Detector | UV, 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. mdpi.com |

| Injection Vol. | 5-10 µL | Standard injection volume for analytical HPLC. |

| Sample Conc. | ~0.3-0.5 mg/mL in a suitable solvent (e.g., ethanol (B145695) or mobile phase) | Ensures adequate detector response without overloading the column. mdpi.com |

Chiral Gas Chromatography (GC) Analysis

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric separation of volatile compounds. For non-volatile analytes like amino acid esters, derivatization is a mandatory prerequisite to increase their volatility and thermal stability for GC analysis. bldpharm.com

The analytical workflow for this compound would begin with the liberation of the free base from its hydrochloride salt, followed by a two-step derivatization process. A common approach involves esterification followed by acylation. bldpharm.com For instance, derivatization with reagents like heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine (B109427) can produce volatile derivatives suitable for GC-MS analysis. Another established method is the formation of N(O)-pentafluoropropionyl 2-propyl esters.

Research Findings:

Once derivatized, the sample is injected onto a chiral capillary column. Chirasil-L-Val, a stationary phase based on the L-valine-diamide selector, is highly effective for separating a wide range of derivatized amino acid enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte derivative and the chiral stationary phase, leading to different retention times for the enantiomers. Detection is typically performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. bldpharm.com

Table 4.3.2-1: Representative Chiral GC Method Parameters

| Parameter | Condition | Rationale |

| Derivatization | 1. Heptafluorobutyl chloroformate (HFBCF) 2. Methylamine | Creates volatile and thermally stable derivatives suitable for GC. |

| Column | Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness) | Provides excellent enantioselectivity for derivatized amino acids. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC, providing high efficiency. |

| Injection Mode | Split/Splitless | Chosen based on analyte concentration and sensitivity requirements. |

| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 220°C) | Optimizes separation of enantiomers and other potential impurities. |

| Detector | Mass Spectrometer (MS) | Offers high sensitivity and provides mass spectra for peak identification and purity assessment. |

Optical Rotation Measurements for Chiral Purity

Optical rotation is a fundamental and classical technique used to characterize chiral substances. It measures the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm). This property is an intrinsic characteristic of a chiral molecule and is directly proportional to its concentration and the path length of the light through the sample.

The specific rotation, [α], is a standardized value calculated from the observed rotation and is a physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). For this compound, the (R)-enantiomer will rotate plane-polarized light in one direction, while the (S)-enantiomer will rotate it by an equal magnitude in the opposite direction.

Research Findings:

The measurement of optical rotation serves as a critical quality control parameter to confirm the stereochemical identity and to assess the enantiomeric purity of a sample. A measured specific rotation that matches the literature value for the pure (R)-enantiomer indicates high enantiomeric purity. Conversely, a lower value or a value of zero would suggest the presence of the (S)-enantiomer or a racemic mixture, respectively.

While a specific optical rotation value for this compound is not prominently available in the public literature, the value for a related compound, (R)-(−)-2-Phenylglycine methyl ester hydrochloride, is reported as [α]20/D −118° (c = 1 in H₂O), demonstrating the significant rotation that can be expected from such chiral amino acid esters. The determination and documentation of the specific rotation for pure this compound is an essential step in its full characterization. The measurement confirms the bulk stereochemical configuration and provides a rapid assessment of enantiomeric excess.

Computational and Theoretical Investigations of Methyl R 2 Amino 5 Phenylpentanoate Hcl

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a powerful lens through which to understand the three-dimensional structure, flexibility, and interaction potential of molecules. For a non-standard amino acid derivative like Methyl (R)-2-amino-5-phenylpentanoate HCl, these methods are indispensable for predicting its behavior in a biological context.

Conformational Analysis and Energy Landscapes of the Compound

The biological function and interaction of a flexible molecule are intrinsically linked to its accessible conformations. This compound possesses several rotatable bonds along its backbone and side chain, leading to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and the energy barriers between them.

Visual and quantitative analysis methods can be applied to understand the distribution of possible conformations and their similarity to known peptide structures, providing insight into the molecule's potential as a peptidomimetic. acs.org

Table 1: Hypothetical Low-Energy Conformers of Methyl (R)-2-amino-5-phenylpentanoate This table illustrates a simplified output from a conformational search, showing key dihedral angles and their calculated relative energies.

| Conformational State | Dihedral Angle 1 (Cα-Cβ-Cγ-Cδ) | Dihedral Angle 2 (Cβ-Cγ-Cδ-Cε) | Relative Energy (kcal/mol) |

| Global Minimum | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.00 |

| Local Minimum 1 | ~180° (anti-periplanar) | ~60° (gauche) | +1.2 |

| Local Minimum 2 | ~-60° (gauche) | ~180° (anti-periplanar) | +1.5 |

| Local Minimum 3 | ~-60° (gauche) | ~60° (gauche) | +2.8 |

Protein-Ligand Interaction Modeling and Binding Site Prediction (general mechanistic studies)

To investigate how this compound might interact with a protein target, molecular docking simulations are widely used. youtube.com This computational technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. The process involves preparing the 3D structures of both the ligand and the protein, followed by a conformational search where the ligand is flexibly placed within the binding pocket. youtube.com

A scoring function then evaluates each pose, estimating the binding affinity based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. For a non-standard residue like the target compound, docking programs must be able to handle its unique chemical properties. youtube.com Specialized tools and protocols, such as HADDOCK, are capable of managing non-standard amino acids, which is critical for achieving accurate predictions. researchgate.net

These simulations can reveal:

Predicted Binding Pose: The most likely 3D arrangement of the ligand in the active site.

Key Interactions: Identification of specific amino acid residues in the protein that form hydrogen bonds, ionic interactions (with the protonated amine), or hydrophobic interactions (with the phenyl ring) with the ligand.

Binding Affinity Estimation: A calculated score that ranks potential ligands or binding poses.

The flexibility of the protein receptor is also a critical factor. Docking against a single, rigid protein structure can be limiting. Advanced approaches consider receptor flexibility by docking against multiple protein conformations (ensemble docking) or allowing side chains in the binding site to move during the docking process, which often leads to more accurate results. nih.govresearchgate.net

Force Field Development and Parameterization for Molecular Simulations

The accuracy of molecular dynamics (MD) simulations and docking studies depends entirely on the quality of the underlying force field. ethz.ch A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. tandfonline.com Standard biomolecular force fields like AMBER and CHARMM have well-validated parameters for the 20 common amino acids, but not for novel molecules like this compound. nih.gov

Therefore, a specific set of parameters must be developed for this compound before it can be accurately simulated. This parameterization process is a multi-step procedure that uses high-level quantum mechanics (QM) calculations as a reference. The protocol typically involves:

Optimizing the Geometry: The molecule's 3D structure is optimized using a QM method (e.g., Density Functional Theory).

Calculating Partial Atomic Charges: An electrostatic potential (ESP) or restrained electrostatic potential (RESP) calculation is performed on the QM-optimized geometry to derive the partial charges for each atom. These charges are crucial for describing electrostatic interactions.

Deriving Bonded Parameters: Bond stretching and angle bending force constants are often derived from the Hessian matrix (a matrix of second derivatives of the energy) calculated at the QM level.

Fitting Dihedral Angle Parameters: The rotational energy profile around key bonds is calculated with QM. A Fourier series is then fitted to this profile to obtain the dihedral parameters, which correctly describe the molecule's conformational preferences.

General force fields such as the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are specifically designed to provide parameters for drug-like small molecules using such established protocols. nih.gov More recently, machine learning models have been developed to accelerate the generation of high-quality force field parameters for vast chemical spaces. frontiersin.orgarxiv.org

Table 2: General Protocol for Ligand Parameterization

| Step | Method | Purpose |

| 1. Geometry Optimization | QM (e.g., DFT with a suitable basis set) | Obtain an accurate, low-energy 3D structure. |

| 2. Charge Calculation | QM (e.g., HF/6-31G* for RESP) | Determine the partial atomic charges for electrostatic interactions. |

| 3. Vibrational Analysis | QM (Frequency Calculation) | Derive initial bond and angle force constants from the Hessian. |

| 4. Torsional Scans | QM (Relaxed Surface Scan) | Map the energy profile for rotation around key dihedral bonds. |

| 5. Parameter Fitting | Least-squares fitting | Fit the force field's functional forms to the QM-derived data. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy. rsc.org

Prediction of Spectroscopic Properties and Spectral Assignment

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. protheragen.ai By calculating these properties and comparing them to experimental data, the proposed structure can be validated.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, can predict the 1H and 13C NMR chemical shifts with high accuracy. epstem.net Comparing the calculated isotropic shielding values to those of a reference compound (like TMS) allows for direct correlation with experimental spectra. scirp.org

Infrared (IR) Spectroscopy: DFT calculations can determine the vibrational frequencies and their corresponding intensities. The resulting computed spectrum shows characteristic peaks for functional groups, such as the C=O stretch of the ester, N-H bends of the amine, and vibrations of the phenyl ring. Calculated frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental data. protheragen.ai

UV-Visible Spectroscopy: Electronic transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT). protheragen.ai This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption of UV or visible light. The results can predict the λmax values and help interpret the electronic structure of the molecule. arxiv.org

Table 3: Hypothetical Comparison of Calculated and Experimental 13C NMR Chemical Shifts (δ, ppm) for Methyl (R)-2-amino-5-phenylpentanoate

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| Carbonyl (C=O) | 173.5 | 173.1 | +0.4 |

| Alpha-Carbon (Cα) | 54.2 | 53.9 | +0.3 |

| Methyl Ester (O-CH3) | 52.8 | 52.5 | +0.3 |

| Phenyl C1 (ipso) | 141.5 | 141.2 | +0.3 |

| Phenyl C2/C6 | 128.9 | 128.6 | +0.3 |

| Phenyl C3/C5 | 129.2 | 128.9 | +0.3 |

| Phenyl C4 (para) | 126.5 | 126.1 | +0.4 |

Reaction Energetics and Transition State Characterization

Quantum chemical calculations are essential for mapping out potential reaction pathways and understanding the associated energy changes. This involves locating all relevant stationary points—reactants, products, intermediates, and transition states—on the potential energy surface.

A reaction of key interest for this compound is the hydrolysis of its methyl ester group. The energetics of this reaction can be thoroughly investigated using DFT. The most common pathway for base-catalyzed ester hydrolysis is the BAC2 mechanism. acs.org Computational studies can model this stepwise process:

Nucleophilic Attack: A nucleophile (e.g., a hydroxide (B78521) ion) attacks the electrophilic carbonyl carbon.

Transition State 1 (TS1): The system passes through a high-energy transition state as the new C-O bond forms.

Tetrahedral Intermediate: A relatively stable tetrahedral intermediate is formed. researchgate.net

Transition State 2 (TS2): The intermediate collapses, passing through a second transition state as the C-O bond to the methoxy (B1213986) group breaks.

Product Formation: The final products, a carboxylate and methanol, are formed.

By calculating the energies of each of these species, a complete reaction energy profile can be constructed. The activation energy (ΔG‡ or ΔE‡), which is the energy difference between the reactants and the highest-energy transition state, determines the theoretical reaction rate. ic.ac.ukacs.org Such studies have been successfully applied to understand the hydrolysis of various esters, providing activation barriers that are consistent with experimental observations. acs.orgresearchgate.net

Table 4: Calculated Relative Energies for the BAC2 Hydrolysis of Methyl (R)-2-amino-5-phenylpentanoate

| Species | Description | Calculated Relative Energy (kcal/mol) |

| Reactants | Ester + OH- | 0.0 |

| TS1 | First Transition State | +19.5 |

| Intermediate | Tetrahedral Intermediate | -5.2 |

| TS2 | Second Transition State | +17.8 |

| Products | Carboxylate + Methanol | -22.0 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and development, offering a computational lens to predict the activity of chemical compounds. These methodologies leverage the chemical structure of a molecule to forecast its biological effects, thereby streamlining the identification and optimization of lead compounds. For a molecule like this compound, which is a derivative of phenylalanine, these computational approaches can provide significant insights into its potential biological targets and mechanisms of action. nih.govnih.govdrugbank.com

Molecular design strategies are broadly categorized into ligand-based and structure-based approaches. The choice between these depends on the availability of three-dimensional (3D) structural information of the biological target. atomfair.commpoweringlifescience.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the receptor, LBDD methods rely on the information from molecules known to interact with the target. mpoweringlifescience.com Techniques like pharmacophore modeling and 3D-QSAR are central to LBDD. researchgate.net A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. researchgate.netnih.gov For this compound, a pharmacophore model could be developed based on a set of its analogs with known activities. This model would then serve as a 3D query to screen compound databases for new potential active molecules.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD can be employed. nih.gov This approach involves docking the ligand into the active site of the protein to predict its binding orientation and affinity. nih.gov This information guides the design of new analogs with improved binding characteristics. For instance, if this compound were to be designed as an inhibitor for a specific enzyme, its methyl ester or phenyl group could be modified to achieve better complementarity with the enzyme's binding pocket. youtube.com

To illustrate the application of these design principles, a hypothetical set of analogs of this compound could be evaluated for their inhibitory activity against a target enzyme. The design strategy would involve modifying the core structure to explore the structure-activity relationship.

| Compound ID | Modification on Phenyl Ring | Modification on Ester Group | Predicted IC₅₀ (nM) | Design Approach |

| Reference | None | Methyl | 150 | - |

| Analog-1 | 4-Chloro | Methyl | 85 | SBDD |

| Analog-2 | 4-Methoxy | Methyl | 210 | SBDD |

| Analog-3 | None | Ethyl | 130 | LBDD |

| Analog-4 | None | Isopropyl | 180 | LBDD |

| Analog-5 | 3,4-Dichloro | Methyl | 50 | SBDD |

This table is interactive. Users can sort the columns to analyze the relationship between structural modifications and predicted activity.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.gov VS can be either ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds to identify others with similar properties. researchgate.net Similarity can be assessed based on 2D fingerprints (patterns of substructures) or 3D shape and pharmacophore models. researchgate.net

Structure-Based Virtual Screening (SBVS): This approach, also known as docking, involves computationally placing candidate molecules from a library into the binding site of a target protein. researchgate.netnih.gov The molecules are then scored based on their predicted binding affinity, and the top-scoring compounds are selected for experimental testing. nih.govelsevierpure.com

A hypothetical virtual screening campaign could be conducted to find novel inhibitors for a target, using this compound as a reference. A library of commercially available compounds could be screened against the target's binding site.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Structural Similarity to Reference |

| Reference | -8.5 | 150 | 1.00 |

| Hit-1 | -9.2 | 75 | 0.85 |

| Hit-2 | -9.0 | 90 | 0.78 |

| Hit-3 | -8.8 | 110 | 0.92 |

| Decoy-1 | -6.5 | 2500 | 0.45 |

| Decoy-2 | -6.2 | 3100 | 0.30 |

This interactive table allows for sorting by docking score or predicted affinity to identify the most promising hits from the virtual screen.

Retrosynthetic analysis is a method for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgthe-scientist.comnumberanalytics.com Computational tools have significantly advanced this field by automating the process of identifying potential synthetic routes. atomfair.comsynthiaonline.comacs.orgnih.gov These programs utilize vast databases of chemical reactions and apply complex algorithms to propose viable synthetic pathways. mpoweringlifescience.comthe-scientist.comsynthiaonline.com

For a chiral molecule like this compound, computational retrosynthesis would identify key bond disconnections (transforms) that lead to simpler precursors. atomfair.com The software would consider stereoselectivity to ensure the desired (R)-enantiomer is obtained.

A plausible retrosynthetic analysis for this compound might proceed as follows:

Disconnect the ester: The methyl ester can be formed from the corresponding carboxylic acid through esterification.

Disconnect the Cα-N bond: The amino group can be introduced via methods like reductive amination of a keto-acid or through asymmetric synthesis methodologies.

Disconnect the Cα-Cβ bond: This could lead back to a simpler phenyl-containing building block.

A potential retrosynthetic route is outlined below:

Target Molecule: this compound

Transform 1: Esterification (Retron: Carboxylic Acid)

Precursor 1: (R)-2-amino-5-phenylpentanoic acid

Transform 2: Asymmetric Amination (Retron: α-Keto Acid)

Precursor 2: 5-phenyl-2-oxopentanoic acid

Transform 3: Grignard Reaction (Retron: Aldehyde and Grignard Reagent)

Precursor 3a: 3-phenylpropanal (B7769412)

Precursor 3b: Ethyl 2-oxoacetate (as a synthon for the keto-acid)

Applications of Methyl R 2 Amino 5 Phenylpentanoate Hcl in Advanced Chemical Biology and Medicinal Chemistry Research

Strategic Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids is a cornerstone of modern peptide science, aiming to overcome the limitations of natural peptides, such as poor stability and low bioavailability. Methyl (R)-2-amino-5-phenylpentanoate HCl is particularly useful in this context due to its distinct stereochemistry and side-chain length.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, allows for the stepwise construction of peptide chains on a solid resin support. youtube.com This method simplifies the purification process by washing away excess reagents after each coupling step. youtube.com this compound can be readily integrated into SPPS protocols. Typically, its amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with standard SPPS chemistry. lsu.edu

The process involves anchoring the first amino acid to the resin and then sequentially adding subsequent protected amino acids. youtube.com Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) often combined with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent racemization, are used to form the amide (peptide) bonds. chempep.com After the full peptide sequence is assembled, it is cleaved from the resin support, and all protecting groups are removed to yield the final product. youtube.comlsu.edu The inclusion of a residue like (R)-2-amino-5-phenylpentanoate introduces structural diversity not accessible with the 20 proteinogenic amino acids.

Incorporation into Conformationally Restricted Peptide Sequences

A key goal in medicinal chemistry is to understand the three-dimensional structure a peptide adopts when it binds to its biological target. mdpi.com Incorporating amino acids with constrained conformations can lock a peptide into a specific shape, which can enhance its binding affinity, selectivity, and resistance to enzymatic degradation. upc.edunih.gov

The (R)-2-amino-5-phenylpentanoate residue, with its extended side chain, influences the torsional angles (χ space) of the peptide backbone in its vicinity. nih.gov While more flexible than a cyclized amino acid, its steric bulk restricts the rotational freedom of the peptide chain more than natural amino acids like alanine (B10760859) or even phenylalanine. lifechemicals.com This controlled restriction helps researchers design peptides that preferentially adopt specific secondary structures, such as β-turns or helical motifs, which are often critical for biological activity. upc.edu By constraining the peptide's available conformations, it is possible to develop analogues with significantly improved pharmacological profiles, including the modulation of agonist versus antagonist activity at a given receptor. nih.gov

Design of Novel Peptidomimetics with Defined Secondary Structures

Peptidomimetics are compounds designed to mimic the essential elements of a peptide's structure while offering advantages like improved oral bioavailability and metabolic stability. mdpi.com The design of peptidomimetics with specific, predictable three-dimensional shapes is a major focus in drug discovery. mdpi.comresearchgate.net Unnatural amino acids are fundamental to this effort.

This compound serves as a scaffold for constructing such molecules. Its side chain can act as a hydrophobic pharmacophore while its backbone is integrated into a larger structure designed to mimic a specific peptide turn or helix. upc.edu The replacement of natural amino acids with a constrained analogue like this can stabilize desired secondary structures. upc.edu This strategy has been successfully used to create potent and selective ligands for various biological targets, demonstrating that the introduction of non-natural residues is a powerful tool for converting a native peptide sequence into a drug-like molecule. nih.gov

Role in Asymmetric Catalysis and Chiral Ligand Design

Chiral amino acids and their derivatives are widely used as ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment. This environment directs a chemical reaction to produce one enantiomer of the product in excess over the other.

While specific research detailing the use of this compound as a ligand is not prominent, its structural features make it a strong candidate for such applications. Analogous amino acid esters, such as those derived from glycine (B1666218) and phenylalanine, have been successfully employed in chiral aldehyde-nickel dual catalytic systems for the asymmetric α-functionalization of amino acid esters themselves. nih.gov In such a system, the chiral amino ester can act as a ligand that, in concert with a chiral aldehyde co-catalyst, controls the stereochemical outcome of the reaction. nih.gov The (R)-configuration and the phenyl-containing side chain of this compound could provide effective stereochemical control in metal-catalyzed transformations, making it a potentially valuable, yet underexplored, ligand for synthesizing other chiral molecules.

Development of Novel Molecular Scaffolds and Chemical Libraries

The search for new drug candidates often relies on screening large collections of diverse molecules, known as chemical libraries. This compound is an excellent starting point, or scaffold, for building such libraries due to its multiple points for chemical modification.

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry is a set of techniques used to create a vast number of compounds in a single process by systematically combining different chemical building blocks. escholarship.org5z.com The goal is to generate "molecular diversity" to increase the probability of finding a molecule with a desired biological activity. 5z.com

This compound is well-suited for combinatorial library synthesis. Its primary amine can be modified through reactions with a wide array of acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination). The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a diverse set of amines to form amides. Furthermore, the phenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups. By performing these reactions in a combinatorial fashion, a single scaffold can be elaborated into a large library of structurally related, yet diverse, small molecules for high-throughput screening in drug discovery programs. escholarship.org

Research Findings Summary

| Application Area | Methodology / Principle | Key Finding or Potential Use | Source Analogy / Reference |

| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Serves as an unnatural building block for incorporation into peptide chains using standard Fmoc-based protocols. | lsu.edu, youtube.com, chempep.com |

| Peptidomimetic Design | Conformational Restriction | The bulky side chain restricts torsional angles (χ space), helping to stabilize specific secondary structures like β-turns and enhancing biological activity and selectivity. | mdpi.com, lifechemicals.com, upc.edu, nih.gov |

| Asymmetric Catalysis | Chiral Ligand Design | Potential use as a chiral ligand in metal-catalyzed reactions to induce asymmetry, based on the successful application of similar amino acid esters. | nih.gov |

| Drug Discovery | Combinatorial Chemistry | Acts as a versatile scaffold for creating large chemical libraries by modifying its amine, ester, and phenyl functionalities. | escholarship.org, 5z.com |

High-Throughput Screening (HTS) Library Synthesis

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, relying on the screening of vast and structurally diverse compound libraries to identify initial "hit" compounds. rsc.org The quality and diversity of these libraries are paramount for increasing the probability of finding novel leads. otavachemicals.com Non-canonical amino acids (ncAAs), such as this compound, are increasingly utilized as scaffolds to build these libraries, offering a route to novel chemical space not accessible with traditional building blocks. researchgate.netrsc.org

Due to their structural diversity and functional versatility, unnatural amino acids are widely employed as chiral building blocks and molecular scaffolds in the generation of combinatorial libraries. researchgate.net The synthesis of libraries based on a core structure like this compound can be achieved using methods like split-and-pool synthesis on a solid phase. nih.govamericanpeptidesociety.org This approach allows for the systematic modification of different parts of the molecule—the amine, the methyl ester, and the phenyl ring—to rapidly generate thousands of unique compounds. nih.govchemrxiv.org The resulting libraries possess significant chemical diversity, which is a key starting point for identifying new lead compounds for drug development. otavachemicals.com For instance, the core scaffold of this compound provides a unique combination of a chiral center, a reactive amine group, an ester, and a lipophilic aromatic side chain, which can be elaborated upon to create a focused library for screening against specific biological targets.

| Molecular Region | Potential Modification | Purpose in Library Diversity | Relevant Synthetic Approach |

|---|---|---|---|

| α-Amino Group | Acylation with diverse carboxylic acids | Introduces a wide range of functional groups and alters hydrogen bonding capacity. | Amide bond formation |

| Carboxylate (Methyl Ester) | Saponification followed by amidation with diverse amines | Modifies solubility, charge, and interaction profile. | Amide bond formation |

| Phenyl Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Probes steric and electronic requirements of a binding pocket. | Aromatic substitution reactions |

| Alkyl Chain | Synthesis of analogs with varying chain lengths | Optimizes fit within a hydrophobic binding site. | De novo synthesis of the amino acid analog |

Bioconjugation and Chemical Probe Design for Biochemical Studies

Bioconjugation is the process of covalently linking molecules to biomolecules like proteins, while chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov Non-canonical amino acids are foundational to these fields as they can be engineered to carry unique chemical functionalities not found in nature, allowing for highly specific chemical modifications of proteins and the creation of sophisticated probes. rsc.orgrsc.org

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. acs.org "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), is a premier bioorthogonal strategy. researchgate.netacs.org This two-step approach involves first incorporating a non-canonical amino acid bearing a "chemical reporter" group (like an azide (B81097) or an alkyne) into a protein through metabolic labeling. acs.orgnih.govresearchgate.net In the second step, a probe molecule containing the complementary reactive partner is introduced, leading to a specific covalent linkage. researchgate.netmpg.de

While this compound does not intrinsically contain an azide or alkyne, its structure serves as an ideal scaffold for synthesizing derivatives that do. For example, an azido-functionalized version could be created and used in bioorthogonal non-canonical amino acid tagging (BONCAT) experiments. mpg.denih.gov Once incorporated into newly synthesized proteins, this analog allows for the selective attachment of fluorescent dyes or affinity tags, enabling the visualization, isolation, and identification of specific proteomes. nih.govnih.gov

| Step | Description | Key Component | Outcome |

|---|---|---|---|

| 1. Metabolic Incorporation | Cells are cultured with a modified version of this compound containing a bioorthogonal handle (e.g., an azide). | Azide-functionalized amino acid derivative. | Newly synthesized proteins incorporate the functionalized amino acid in place of a natural one. nih.gov |

| 2. Bioorthogonal Ligation | An alkyne-containing probe (e.g., a fluorescent dye or biotin) is added to the cells or cell lysate. | Alkyne-probe and copper catalyst (for CuAAC) or strained alkyne-probe (for SPAAC). | The probe specifically and covalently attaches to the azide-labeled proteins via a click reaction. researchgate.net |

| 3. Detection/Purification | The labeled proteins can be visualized by fluorescence microscopy or purified for identification by mass spectrometry. | Fluorescence detector or affinity resin (e.g., streptavidin beads for biotin). | Identification and characterization of proteins synthesized under specific conditions. researchgate.netnih.gov |

Chemical probes are indispensable tools for dissecting complex biological processes like protein-protein interactions (PPIs). nih.gov Unnatural amino acids are frequently incorporated into peptides or small molecules to create probes that can trap binding partners or report on enzymatic activity. rsc.orgacs.org The unique phenylpentyl side chain of this compound can be exploited to design probes that target hydrophobic pockets in proteins.

A powerful strategy involves creating bifunctional probes. For instance, a derivative of this compound could be synthesized to include both a photo-crosslinking group (like a diazirine) and a bioorthogonal handle (like an alkyne). nih.govrsc.org When such a probe, incorporated into a peptide, binds to its target protein, UV light can be used to trigger the photo-crosslinker, forming a permanent covalent bond. The alkyne handle can then be used to "click" on a reporter tag, facilitating the isolation and identification of the interacting protein. nih.gov This approach is particularly valuable for studying weak or transient PPIs. rsc.org

Rational Drug Design Principles and Lead Optimization in a Preclinical Context